molecular formula C11H10N2O3S B8299398 1-tosyl-4-formyl-1H-imidazole CAS No. 37622-92-7

1-tosyl-4-formyl-1H-imidazole

Cat. No.: B8299398
CAS No.: 37622-92-7
M. Wt: 250.28 g/mol
InChI Key: VCTHMGUIGOHZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosyl-4-formyl-1H-imidazole is a substituted imidazole derivative featuring a tosyl (p-toluenesulfonyl) group at position 1 and a formyl group at position 3. The tosyl group is electron-withdrawing, enhancing the electrophilicity of the imidazole ring, while the formyl group provides a reactive site for nucleophilic additions or condensations. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Properties

CAS No.

37622-92-7

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylimidazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2O3S/c1-9-2-4-11(5-3-9)17(15,16)13-6-10(7-14)12-8-13/h2-8H,1H3

InChI Key

VCTHMGUIGOHZPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituent positions, functional groups, and key properties of 1-tosyl-4-formyl-1H-imidazole with analogous imidazole derivatives:

Compound Name Substituent Positions Key Functional Groups Synthesis Yield (%) Melting Point (°C) Key Applications/Features
This compound 1: Tosyl, 4: Formyl Tosyl (SO₂), Formyl (CHO) N/A N/A Intermediate for drug synthesis
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) 1: 4-Fluorobenzyl, 2: Ethylthio, 5: Formyl Ethylthio (SCH₂CH₃), Formyl (CHO) 80 55.5–57.5 Pharmaceutical intermediate
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate 1: tert-Butyl carbamate, 4: Formyl Carbamate (OCOtBu), Formyl (CHO) N/A N/A Crystallography studies, intermediates
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives (13,14) 1: Aryl groups (e.g., biphenyl) Aromatic substituents 76–88% (elemental purity) N/A Pharmaceutical candidates (e.g., kinase inhibitors)

Key Observations :

  • Substituent Position Effects: The formyl group at position 4 in this compound may alter electronic conjugation compared to derivatives with formyl groups at position 5 (e.g., compound 4b) .
  • Functional Group Influence : Tosyl groups enhance electrophilicity and stabilize intermediates in substitution reactions, whereas carbamates (e.g., in ) act as protective groups or leaving groups. Ethylthio groups (e.g., in ) are nucleophilic and participate in alkylation reactions.
  • Synthetic Utility : Compound 4b (80% yield) demonstrates efficient synthesis via condensation with alkyl acetoacetate, a method adaptable to this compound synthesis .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Tosyl groups exhibit strong S=O stretches at 1350–1450 cm⁻¹ and 1150–1250 cm⁻¹, while formyl C=O stretches appear at ~1660 cm⁻¹ . In compound 4b, the formyl C=O stretch is observed at 1661 cm⁻¹ .
  • ¹H NMR : The formyl proton resonates at δ ~9.6–10 ppm in both this compound and compound 4b . Tosyl aromatic protons typically appear as a multiplet at δ 7.3–7.8 ppm.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.